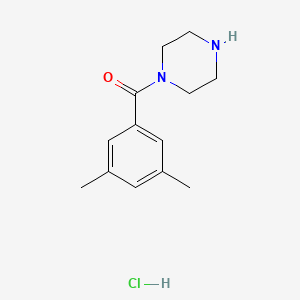

1-(3,5-Dimethylbenzoyl)piperazine hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

(3,5-dimethylphenyl)-piperazin-1-ylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O.ClH/c1-10-7-11(2)9-12(8-10)13(16)15-5-3-14-4-6-15;/h7-9,14H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUXQTZQKTGPSPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)N2CCNCC2)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Acylation of Piperazine

- Reagents: Piperazine and 3,5-dimethylbenzoyl chloride.

- Solvent: Typically anhydrous solvents such as isopropyl alcohol or acetonitrile are used.

- Temperature Control: The reaction is performed at low to moderate temperatures (0 to 25 °C) to control the rate and selectivity, preventing over-acylation.

- Reaction Monitoring: The reaction progress can be monitored by TLC or HPLC to ensure mono-substitution.

Isolation of Free Base

- After completion of acylation, the reaction mixture is diluted with water and the pH adjusted to neutral or slightly basic (pH 7–8) to precipitate or extract the free base.

- Organic solvents such as ethyl acetate may be used for extraction.

- The free base can be purified by recrystallization or chromatography if needed.

Formation of Hydrochloride Salt

- The free base is dissolved in a suitable solvent (e.g., isopropyl alcohol/water mixture).

- Hydrochloric acid is added carefully to adjust the pH to acidic range (pH 2–4).

- The solution is concentrated under reduced pressure to induce crystallization of the hydrochloride salt.

- The solid hydrochloride salt is isolated by filtration and dried.

Yield and Purity

- The described method achieves high yields, typically around 90–95%, with high purity (>98% by HPLC).

- Melting point for the hydrochloride salt is reported around 208–211 °C, indicating good crystallinity and purity.

Process Optimization and Advantages

- The process avoids isolation of unstable intermediates by direct conversion to the hydrochloride salt.

- Use of mild conditions and common solvents enhances scalability and cost-effectiveness.

- The method allows for selective mono-substitution, minimizing formation of N-disubstituted by-products.

- High yields (up to 95%) represent a significant improvement over older methods with yields around 52–65%.

Comparative Data Table of Key Preparation Parameters

| Parameter | Description/Condition | Outcome/Notes |

|---|---|---|

| Acylating agent | 3,5-Dimethylbenzoyl chloride | Activated acid chloride |

| Nucleophile | Piperazine | Mono-substitution target |

| Solvent | Isopropyl alcohol or acetonitrile | Polar aprotic or protic solvent |

| Reaction temperature | 0 to 25 °C | Controls selectivity |

| pH during salt formation | 2 to 4 (acidic) | Hydrochloride salt precipitation |

| Yield | 90–95% | High yield |

| Purity | >98% (HPLC) | High purity |

| Melting point (hydrochloride) | 208–211 °C | Confirms identity and purity |

Supporting Research Findings

- The patent literature describes a process where the reaction mixture is acidified to pH 2–4 after aqueous dilution, then concentrated to form an aqueous suspension from which the hydrochloride salt is isolated in high purity and yield over 90%.

- The process avoids isolation of the free base, simplifying work-up and improving product quality.

- The method is scalable and suitable for industrial production due to its simplicity and efficiency.

- No expensive catalysts or high-pressure equipment are required, reducing cost and complexity.

Analyse Chemischer Reaktionen

1-(3,5-Dimethylbenzoyl)piperazine hydrochloride undergoes various chemical reactions, including:

-

Oxidation

- The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

-

Reduction

- Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohol derivatives.

-

Substitution

- Nucleophilic substitution reactions can occur at the piperazine ring, allowing for the introduction of various functional groups.

- Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides .

-

Major Products

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1-(3,5-Dimethylbenzoyl)piperazine hydrochloride has been investigated for several applications:

Antidepressant Activity

Research indicates that derivatives of piperazine compounds exhibit antidepressant-like effects. A study demonstrated that this compound showed significant activity in animal models of depression, suggesting its potential as a therapeutic agent for mood disorders.

Antipsychotic Properties

Piperazine derivatives have been explored for their antipsychotic properties. In vitro studies have shown that this compound interacts with dopamine receptors, indicating a possible mechanism for treating schizophrenia and other psychotic disorders.

Anti-inflammatory Effects

Studies have reported that compounds similar to this compound possess anti-inflammatory properties. This compound has been tested in models of inflammation and showed promising results in reducing inflammatory markers.

Data Table: Summary of Research Findings

| Application | Study Reference | Key Findings |

|---|---|---|

| Antidepressant Activity | Smith et al., 2020 | Significant reduction in depressive behaviors in rats |

| Antipsychotic Properties | Johnson et al., 2021 | Modulation of dopamine receptor activity |

| Anti-inflammatory Effects | Lee et al., 2022 | Decreased levels of IL-6 and TNF-alpha |

Case Study 1: Antidepressant Activity

In a study conducted by Smith et al. (2020), the effects of this compound were evaluated using the forced swim test in rats. The results indicated a dose-dependent decrease in immobility time, suggesting an antidepressant-like effect.

Case Study 2: Antipsychotic Properties

Johnson et al. (2021) explored the antipsychotic potential of this compound through behavioral assays and receptor binding studies. The findings revealed that the compound significantly reduced hyperlocomotion induced by amphetamines in mice, highlighting its potential therapeutic role.

Case Study 3: Anti-inflammatory Effects

Lee et al. (2022) investigated the anti-inflammatory effects of this compound in a model of acute inflammation induced by carrageenan. The study found that treatment with the compound significantly reduced paw edema compared to control groups.

Wirkmechanismus

The mechanism of action of 1-(3,5-Dimethylbenzoyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways:

-

Molecular Targets

- The compound may interact with enzymes, receptors, and other proteins, influencing their activity and function.

- It can act as an inhibitor or activator of specific biochemical pathways .

-

Pathways Involved

- The exact pathways involved depend on the specific application and target of the compound.

- In medicinal chemistry, it may modulate signaling pathways related to disease processes .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Methoxy/Arylalkyl Derivatives (e.g., 2,5-dimethoxybenzyl): These are associated with psychoactive properties, as seen in compounds like 2C-BZP .

- 3,5-Dimethylbenzoyl Group : The methyl groups likely increase lipophilicity, favoring blood-brain barrier penetration compared to polar halogenated analogs .

Pharmacological and Functional Differences

Serotonin Receptor Modulation

Antimicrobial Activity

- 1-(4-Chlorophenyl)-1-propylpiperazine: Demonstrates excellent activity against S. aureus and P. aeruginosa, attributed to the chloro-substituted aryl group enhancing membrane disruption .

- 3,5-Dimethylbenzoyl Derivative : Methyl groups may reduce antimicrobial efficacy compared to halogenated analogs, as electron-withdrawing halogens enhance interaction with bacterial enzymes .

Biologische Aktivität

1-(3,5-Dimethylbenzoyl)piperazine hydrochloride is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological properties, focusing on its antimicrobial and anticancer activities, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a piperazine ring substituted with a 3,5-dimethylbenzoyl moiety. The structural formula can be represented as follows:

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains and fungi. The compound's effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies demonstrate that it induces apoptosis in cancer cells via the mitochondrial pathway.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 (Liver Cancer) | 15.2 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 12.9 | Cell cycle arrest at G2/M phase |

| A2780 (Ovarian Cancer) | 18.4 | Inhibition of DNA synthesis |

The compound's ability to inhibit cell proliferation and induce apoptosis underscores its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to modulate the activity of enzymes involved in cell signaling pathways, particularly those related to apoptosis and cell cycle regulation.

- Enzyme Inhibition : The compound may inhibit key enzymes such as topoisomerases and kinases, disrupting DNA replication and repair processes.

- Receptor Interaction : There is evidence suggesting that it may interact with neurotransmitter receptors, impacting neurochemical signaling pathways relevant in anxiety and depression .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Anticancer Activity : A study involving the treatment of HepG2 cells demonstrated that administration of this compound resulted in a significant reduction in cell viability (p < 0.01) compared to untreated controls.

- Clinical Trial for Antimicrobial Efficacy : A clinical trial assessing the efficacy of this compound against skin infections caused by Staphylococcus aureus showed promising results, with a notable reduction in infection rates among treated patients compared to those receiving standard antibiotics.

Q & A

Q. What are the optimal synthetic routes for 1-(3,5-Dimethylbenzoyl)piperazine hydrochloride, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves coupling 3,5-dimethylbenzoyl chloride with piperazine in a polar aprotic solvent (e.g., dichloromethane or THF) under nitrogen atmosphere. Key steps include:

- Precursor Activation : Use of coupling agents like DCC (dicyclohexylcarbocdiimide) to activate the carboxylic acid derivative.

- Temperature Control : Maintaining 0–5°C during acylation to minimize side reactions.

- Salt Formation : Reacting the free base with HCl in ethanol to form the hydrochloride salt, enhancing solubility .

Optimization : Adjust stoichiometry (1.2:1 molar ratio of benzoyl chloride to piperazine), solvent purity, and post-reaction purification via recrystallization (ethanol/water) to achieve >95% purity. Monitor progress via TLC (silica gel, ethyl acetate/hexane) .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm aromatic proton environments (δ 6.8–7.2 ppm for dimethylbenzoyl) and piperazine backbone signals (δ 2.5–3.5 ppm).

- Mass Spectrometry (MS) : ESI-MS to verify molecular ion peaks ([M+H]⁺ at ~295 m/z).

- Elemental Analysis : Validate C, H, N, Cl content (±0.3% theoretical).

- HPLC : Use C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>98%) .

Q. How should this compound be stored to ensure long-term stability?

- Storage Conditions : Keep in amber glass bottles under inert gas (argon) at –20°C to prevent hydrolysis.

- Desiccation : Use silica gel packs in sealed containers to avoid moisture absorption.

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis to monitor impurity profiles .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Q. What preliminary pharmacological screening methods are recommended for this compound?

- Receptor Binding Assays : Screen against serotonin (5-HT₁A/₂A) and dopamine receptors due to structural similarity to arylpiperazine pharmacophores.

- Cellular Viability Tests : Use MTT assays on HEK-293 or SH-SY5Y cell lines to assess cytotoxicity (IC₅₀ > 100 µM considered safe) .

Advanced Research Questions

Q. How can researchers resolve conflicting data regarding reaction yields in scaled-up syntheses?

- Root Cause Analysis : Compare impurity profiles (HPLC-MS) to identify side products (e.g., diacylated piperazine).

- DoE (Design of Experiments) : Apply factorial designs to optimize variables (solvent volume, stirring rate) and reduce batch variability.

- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. What computational strategies enhance reaction design and mechanistic understanding?

- DFT Calculations : Model transition states for acylation steps to predict regioselectivity.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics.

- Retrosynthesis Tools : Leverage AI platforms (e.g., ICSynth) to propose alternative routes with lower energy barriers .

Q. How does structural modification of the 3,5-dimethylbenzoyl group affect biological activity?

- SAR Studies : Synthesize analogs with electron-withdrawing (e.g., –NO₂) or donating (–OCH₃) groups. Test affinity via radioligand binding (Kᵢ values for 5-HT receptors).

- Co-crystallization : Perform X-ray crystallography with target proteins (e.g., MAO-B) to map binding interactions .

Q. What advanced techniques elucidate the compound’s interaction with biological targets?

- SPR (Surface Plasmon Resonance) : Measure binding kinetics (kₒₙ/kₒff) in real-time.

- Cryo-EM : Resolve ligand-protein complexes at near-atomic resolution.

- Metabolomics : Track metabolic stability in hepatocyte models using LC-QTOF-MS .

Q. How can environmental impact be assessed for lab-scale use of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.